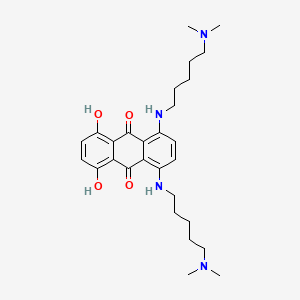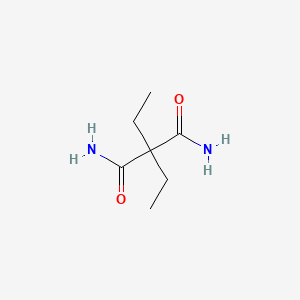
2,2-Diethylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethylmalonamide is an organic compound with the molecular formula C7H14N2O2 It is a derivative of malonamide, where two ethyl groups are substituted at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diethylmalonamide can be synthesized through the alkylation of malonamide. The process involves the reaction of malonamide with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The general reaction scheme is as follows:
Malonamide+2Ethyl Halide→2,2-Diethylmalonamide+2Halide Ion
Industrial Production Methods
In an industrial setting, the production of 2,2-Diethylmalonamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethylmalonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products
Oxidation: Produces diethylmalonic acid.
Reduction: Yields diethylamine derivatives.
Substitution: Results in various substituted malonamides depending on the reagents used.
Scientific Research Applications
2,2-Diethylmalonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Diethylmalonamide involves its interaction with specific molecular targets. In biochemical applications, it may act as an inhibitor by binding to active sites of enzymes, thereby affecting their activity. The pathways involved include hydrogen bonding and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylmalonamide
- 2,2-Dipropylmalonamide
- 2,2-Dibutylmalonamide
Uniqueness
2,2-Diethylmalonamide is unique due to its specific ethyl substitutions, which confer distinct steric and electronic properties compared to its analogs. These properties influence its reactivity and interactions in various chemical and biological systems.
Properties
CAS No. |
29141-71-7 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2,2-diethylpropanediamide |
InChI |
InChI=1S/C7H14N2O2/c1-3-7(4-2,5(8)10)6(9)11/h3-4H2,1-2H3,(H2,8,10)(H2,9,11) |
InChI Key |
IYZYMNZTUFOYHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


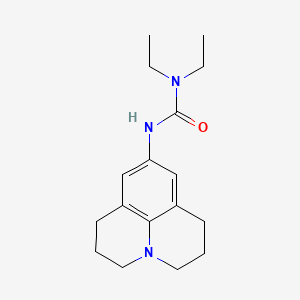
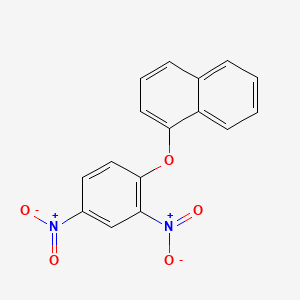




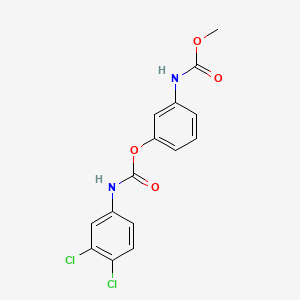
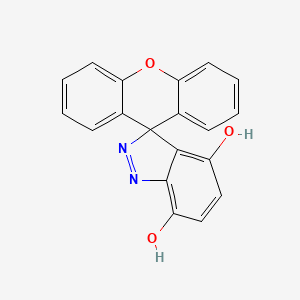
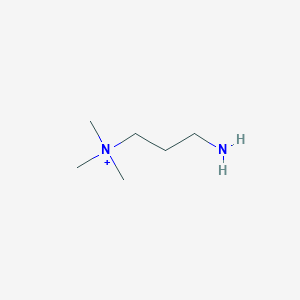
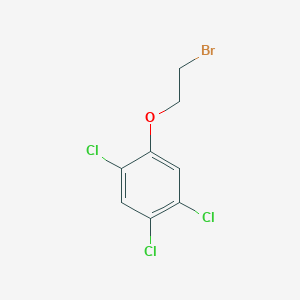
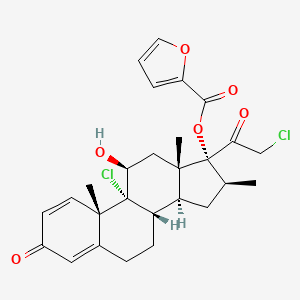

![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
